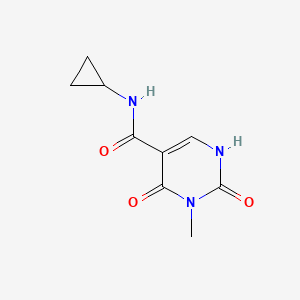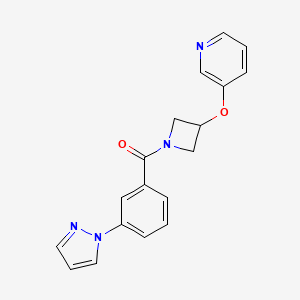
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide, also known as CBIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. CBIM is a synthetic compound that belongs to the class of imidazole derivatives and has been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and others, have been extensively reviewed for their antitumor activities. Some of these compounds have advanced past preclinical testing due to their promising biological properties. The research into these structures aims at developing new antitumor drugs and exploring compounds with varying biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Central Nervous System (CNS) Acting Drugs
Conversion of imidazole derivatives into more potent CNS acting drugs is a significant area of research, given the increasing incidence of CNS diseases. The structural modification of imidazole, along with benzimidazole and imidazothiazole, provides a pathway for synthesizing more potent drugs for treating neurological disorders. The presence of azole groups in these compounds is associated with CNS effects, including agonistic, antagonistic, and mixed activities (Saganuwan, S., 2020).
Synthesis and Biological Interest of 2-Guanidinobenzazoles
The synthesis of compounds with the guanidine moiety, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, illustrates the pharmaceutical relevance of benzazole derivatives. These compounds, including guanidinobenzazoles, exhibit a variety of pharmacological activities, including cytotoxicity, inhibition of cell proliferation, angiogenesis, and apoptosis. The review highlights recent synthetic approaches to these compounds, underscoring their potential as therapeutic agents (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).
Phosphorylated Derivatives of 1,3-Azoles
The synthesis, chemical, and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, are crucial for developing compounds with various activities, such as insectoacaricidal, anti-blastic, and antihypertensive. These studies pave the way for creating new drugs and understanding the structural requirements for biological activity (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Propriétés
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-[(2-chlorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4O2/c26-20-9-7-18(8-10-20)24(32)30-21-11-5-17(6-12-21)14-31-15-23(29-16-31)25(33)28-13-19-3-1-2-4-22(19)27/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFRFUVQZWLTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-chlorobenzamido)benzyl)-N-(2-chlorobenzyl)-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2555484.png)
![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2555493.png)



![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2555500.png)
![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)
![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)
